molecular formula C8H7F3N2S B162154 [4-(Trifluoromethyl)phenyl]thiourea CAS No. 1736-72-7

[4-(Trifluoromethyl)phenyl]thiourea

Cat. No.: B162154
CAS No.: 1736-72-7
M. Wt: 220.22 g/mol
InChI Key: OWTDDZMFRLUBQI-UHFFFAOYSA-N
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Description

[4-(Trifluoromethyl)phenyl]thiourea is an organosulfur compound with the molecular formula C8H7F3N2S. It is characterized by the presence of a trifluoromethyl group attached to a phenyl ring, which is further connected to a thiourea moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-(Trifluoromethyl)phenyl]thiourea typically involves the reaction of 4-(trifluoromethyl)aniline with thiophosgene or ammonium thiocyanate. The reaction with thiophosgene is carried out in the presence of a base such as pyridine, while the reaction with ammonium thiocyanate is performed in an acidic medium .

  • Reaction with Thiophosgene

      Reactants: 4-(Trifluoromethyl)aniline, Thiophosgene, Pyridine

      Conditions: Room temperature, inert atmosphere

      Products: this compound, Hydrogen chloride

  • Reaction with Ammonium Thiocyanate

      Reactants: 4-(Trifluoromethyl)aniline, Ammonium thiocyanate, Hydrochloric acid

      Conditions: Reflux, acidic medium

      Products: this compound, Ammonium chloride

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are optimized for higher yields and purity, often involving continuous flow processes and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

[4-(Trifluoromethyl)phenyl]thiourea undergoes various chemical reactions, including:

  • Oxidation

      Reagents: Hydrogen peroxide, Potassium permanganate

      Conditions: Aqueous or organic solvents, mild to moderate temperatures

      Products: Corresponding sulfoxides or sulfones

  • Reduction

      Reagents: Sodium borohydride, Lithium aluminum hydride

      Conditions: Anhydrous solvents, low temperatures

      Products: Reduced thiourea derivatives

  • Substitution

      Reagents: Halogenating agents, Nucleophiles

      Conditions: Organic solvents, varying temperatures

      Products: Substituted thiourea derivatives

Common Reagents and Conditions

The common reagents used in these reactions include oxidizing agents like hydrogen peroxide and potassium permanganate, reducing agents like sodium borohydride and lithium aluminum hydride, and halogenating agents for substitution reactions .

Scientific Research Applications

Chemistry

In chemistry, [4-(Trifluoromethyl)phenyl]thiourea is used as a building block for the synthesis of more complex molecules. It serves as a precursor in the preparation of various heterocyclic compounds and is employed in organocatalysis .

Biology

In biological research, this compound is studied for its potential antimicrobial and anticancer properties. It has shown inhibitory effects against Gram-positive pathogens and certain cancer cell lines .

Medicine

In medicine, this compound is investigated for its potential use as a therapeutic agent. Its derivatives are explored for their efficacy in treating bacterial infections and cancer .

Industry

In the industrial sector, this compound is used in the production of specialty chemicals and materials. It is also employed in the development of sensors and other analytical tools .

Comparison with Similar Compounds

Similar Compounds

  • [3-(Trifluoromethyl)phenyl]thiourea
  • [4-Fluorophenyl]thiourea
  • [4-Bromo-2-(trifluoromethyl)phenyl]thiourea
  • [4-(Trifluoromethoxy)aniline

Uniqueness

Compared to similar compounds, [4-(Trifluoromethyl)phenyl]thiourea is unique due to the presence of the trifluoromethyl group, which imparts distinct electronic and steric properties. This makes it more effective in certain chemical reactions and enhances its biological activity .

Properties

IUPAC Name

[4-(trifluoromethyl)phenyl]thiourea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H7F3N2S/c9-8(10,11)5-1-3-6(4-2-5)13-7(12)14/h1-4H,(H3,12,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OWTDDZMFRLUBQI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C(F)(F)F)NC(=S)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H7F3N2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20380634
Record name N-[4-(Trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

220.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1736-72-7
Record name N-[4-(Trifluoromethyl)phenyl]thiourea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20380634
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (4-(Trifluoromethyl)phenyl)thiourea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

4-Trifluoromethylaniline (2.00 g; 12.4 mmol) and potassium thiocyanate (4.82 g; 49.7 mmol) was suspended in 1N aqueous HCl (20 ml). A clear solution was obtained upon heating to reflux (after 1 hour, a precipitate started to form). The mixture was refluxed overnight, then cooled to room temperature and extracted with ethyl acetate. The organic phase was washed with brine and dried with anhydrous sodium sulphate. Solvent was removed, and the residual oil was striped twice from acetonitril, to give a quantitative yield of (4-trifluoromethylphenyl)thiourea.
Quantity
2 g
Type
reactant
Reaction Step One
Name
potassium thiocyanate
Quantity
4.82 g
Type
reactant
Reaction Step Two
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of the [4-(Trifluoromethyl)phenyl]thiourea moiety in drug discovery, and what biological activities have been observed in this study?

A1: this compound derivatives have emerged as promising scaffolds in drug discovery due to their diverse biological activities. In a recent study [], researchers synthesized a series of 1-(3-cyano-substituted[b]thiophen-2-yl)-3-(4-(trifluoromethyl)phenyl)thiourea derivatives. These compounds, particularly compound 6a, exhibited potent antibacterial activity against Bacillus strains, demonstrating comparable potency to the standard drug ampicillin. Moreover, compounds 3e, 4d, and 6a displayed significant anti-inflammatory activity, even surpassing the potency of the standard drug used in the study. This highlights the potential of this compound derivatives as lead compounds for developing novel antibacterial and anti-inflammatory agents.

Q2: How does the structure of these thiourea derivatives influence their biological activity?

A2: While the exact mechanism of action remains to be elucidated, the study suggests that the presence of the This compound moiety plays a crucial role in the observed biological activities []. Modifications to the substituents on the thiophene ring were found to influence both antibacterial and anti-inflammatory potency. Further research exploring structure-activity relationships (SAR) is crucial to optimize these compounds for enhanced activity and selectivity. This could involve systematic modifications to the core structure, exploring different substituents, and investigating their impact on target binding and downstream effects.

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